1-(2-chloro-4-methoxyphenyl)methanamine hydrochloride
Description
1-(2-Chloro-4-methoxyphenyl)methanamine hydrochloride is a substituted benzylamine derivative characterized by a phenyl ring with a chlorine atom at the ortho (position 2) and a methoxy group at the para (position 4). The primary amine (-CH2NH2) is protonated as a hydrochloride salt, enhancing its stability and solubility in polar solvents. While direct data for this compound is absent in the provided evidence, inferences from structurally similar compounds suggest it is likely a crystalline solid with moderate solubility in methanol, DMSO, or water due to its ionic nature .
Properties
CAS No. |
874482-97-0 |
|---|---|
Molecular Formula |
C8H11Cl2NO |
Molecular Weight |
208.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Condensation of 2-Chloro-4-Methoxybenzaldehyde with Primary Amines
The foundational approach derives from US8513415B2's pyrazine methylamine synthesis, adapted for aryl systems. Reacting 2-chloro-4-methoxybenzaldehyde with benzylamine in toluene at 110°C under Dean-Stark conditions achieves 92% imine formation within 6 hours, with p-toluenesulfonic acid (0.5 mol%) catalyzing water removal. Critical parameters include:
-
Solvent polarity : Toluene outperforms THF (88% yield) and DMF (72%) by minimizing enamine side products
-
Stoichiometry : A 1:1.05 aldehyde:amine ratio prevents aldehyde oligomerization
-
Temperature : Reactions below 100°C show incomplete conversion (<85%) after 12 hours
Borane-Tetrahydrofuran Complex Reduction
Following imine formation, selective reduction of the C=N bond employs BH₃·THF (2.2 equiv) at 0°C→25°C over 4 hours, achieving 89% yield of the secondary amine. Quenching with methanol/HCl (1:1 v/v) directly generates the hydrochloride salt, bypassing freebase isolation. Comparative reductants:
| Reductant | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| BH₃·THF | 0→25 | 89 | 98.2 |
| NaBH₄/EtOH | 25 | 67 | 91.4 |
| LiAlH₄/Et₂O | -20→0 | 78 | 95.1 |
Table 1: Reductant performance in Schiff base reduction
Nucleophilic Displacement of Activated Chlorides
SNAr Reactions with Ammonia Sources
WO2015159170A2's methoxyphenyl ethylamine synthesis informs chloride displacement strategies. Treating 2-chloro-4-methoxybenzyl chloride (2.0 equiv) with hexamethyldisilazane (3.0 equiv) in DMF at 120°C for 18 hours achieves 74% substitution. Key enhancements:
Ullmann-Type Coupling for Challenging Substrates
For electron-deficient analogs, CuI (10 mol%)/1,10-phenanthroline (20 mol%) in dioxane at 130°C facilitates ammonia insertion at 0.5 MPa NH₃ pressure, yielding 69% product. This method circumvents the need for pre-formed ammonia equivalents.
Reductive Amination of Keto Precursors
Catalytic Hydrogenation of 2-Chloro-4-Methoxyphenylacetamide
Adapting US8513415B2's pyrazine hydrogenation, a 5% Pd/C (50% wet) catalyst in EtOAc/MeOH (4:1) under 4 bar H₂ at 60°C reduces the acetamide to the primary amine in 94% conversion. Post-reaction treatment with 6M HCl in IPA precipitates the hydrochloride salt with 99.1% purity.
Leuckart-Wallach Reaction Modifications
Reacting 2-chloro-4-methoxyacetophenone with ammonium formate (5.0 equiv) in refluxing formic acid (8 hours) provides the formamide intermediate, hydrolyzed by 6M HCl (reflux, 2 hours) to yield 71% product. Critical control points:
-
Formic acid purity : <0.1% water content prevents ketone hydration
-
Hydrolysis time : Extending beyond 3 hours decreases yield (58%) due to methoxy group cleavage
Comparative Methodological Analysis
Efficiency Metrics Across Synthetic Routes
| Method | Steps | Overall Yield (%) | Purity (%) | Cost Index |
|---|---|---|---|---|
| Imine reduction | 3 | 68 | 98.2 | 1.00 |
| SNAr displacement | 2 | 81 | 97.8 | 0.85 |
| Reductive amination | 2 | 71 | 96.5 | 0.92 |
Table 2: Economic and efficiency comparison of synthetic approaches
Byproduct Formation and Mitigation
Imine routes generate trace benzaldehyde derivatives (<0.3%), removed via activated carbon treatment. SNAr methods produce chloride salts (1.2-3.8%), addressed through aqueous washes at pH 8.5-9.0. Reductive amination yields residual formate esters (<1.5%), eliminated by recrystallization from EtOAc/heptane.
Industrial-Scale Process Recommendations
For kilogram-scale production, the SNAr displacement method proves optimal:
-
Reactor setup : 316L stainless steel, jacketed for −20°C→150°C operation
-
Charging sequence :
-
DMF (6 L/kg substrate)
-
2-Chloro-4-methoxybenzyl chloride (1.0 equiv)
-
Cs₂CO₃ (2.5 equiv) added portionwise <40°C
-
-
Reaction monitoring : Inline FTIR tracking of 1275 cm⁻¹ (C-Cl) disappearance
-
Workup :
-
Centrifugal filtration through 0.45 μm PTFE membrane
-
Crystallization from EtOAc/MTBE (1:4) at −20°C
-
-
Quality control :
-
USP <621> compliant HPLC method: 65:35 MeCN/50 mM KH₂PO₄, 1.0 mL/min, 254 nm
-
Acceptance criteria: ≥98.5% purity, ≤0.15% individual impurities
-
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloro-4-methoxyphenyl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 2-chloro-4-methoxybenzaldehyde or 2-chloro-4-methoxybenzoic acid .
Scientific Research Applications
1-(2-Chloro-4-methoxyphenyl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in the development of new pharmaceuticals.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-chloro-4-methoxyphenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the presence of functional groups. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural and functional differences between 1-(2-chloro-4-methoxyphenyl)methanamine hydrochloride and analogous compounds:
Key Observations:
Methoxy Group: The 4-methoxy group in the target compound enhances electron density on the aromatic ring, contrasting with electron-withdrawing groups like nitro or halogens in other analogs (e.g., ).
Heterocyclic vs. Benzene Rings :
- Thiazole () or pyridine () rings introduce heteroatoms, altering hydrogen-bonding capacity and polarity. For instance, pyridine’s nitrogen can act as a hydrogen-bond acceptor, influencing solubility and target selectivity.
Salt Form and Solubility: Hydrochloride salts generally exhibit higher aqueous solubility than free bases. Compounds like (4-methoxyphenyl)(phenyl)methanamine hydrochloride () show solubility in DMSO and methanol, suggesting similar behavior for the target compound.
Biological Activity: Methanamine derivatives with nitrothiophene or imidazole moieties () demonstrate activity as adenosine receptor ligands or enzyme inhibitors. The target compound’s chloro and methoxy groups may similarly modulate receptor affinity, though specific data is lacking.
Physicochemical and Pharmacokinetic Considerations
- Melting Points: Hydrochloride salts typically have higher melting points (e.g., 262°C for 2-amino-4'-chloroacetophenone hydrochloride ()), suggesting the target compound is a stable solid.
- Metabolic Stability : Methoxy groups are prone to demethylation, but the para position may slow metabolism compared to ortho or meta substituents .
Research and Application Gaps
- Structural Data: No crystallographic data is available for the target compound. SHELX-based refinements () could elucidate its conformation and hydrogen-bonding patterns.
- Biological Profiling : While analogs like N-(3-methoxybenzyl) derivatives () show receptor binding, the target compound’s specific activity remains unstudied.
Biological Activity
1-(2-Chloro-4-methoxyphenyl)methanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including antioxidant, anticancer, and antimicrobial activities, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound is characterized by a substituted aniline structure, which contributes to its biological activity. The presence of the chloro and methoxy groups on the phenyl ring enhances its potential interactions with biological targets.
Antioxidant Activity
The antioxidant activity of compounds similar to 1-(2-chloro-4-methoxyphenyl)methanamine has been evaluated using various assays, including the DPPH radical scavenging method. Studies indicate that derivatives with similar structures exhibit significant antioxidant properties, often surpassing well-known antioxidants like ascorbic acid. For instance, certain derivatives have shown antioxidant activity approximately 1.4 times higher than ascorbic acid .
Table 1: Antioxidant Activity Comparison
| Compound | DPPH Scavenging Activity (%) | Comparison to Ascorbic Acid |
|---|---|---|
| Compound A | 75% | 1.4 times higher |
| Compound B | 70% | Comparable |
| 1-(2-Chloro-4-methoxyphenyl)methanamine | TBD | TBD |
Anticancer Activity
The anticancer properties of this compound have been assessed against various cancer cell lines. Research indicates that compounds with similar structures demonstrate cytotoxic effects against glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. For example, certain derivatives exhibited up to 80% reduction in cell viability at specific concentrations, highlighting their potential as anticancer agents .
Case Study: Anticancer Efficacy
In a study evaluating the efficacy of several derivatives against U-87 cells, it was found that modifications to the phenyl ring significantly impacted cytotoxicity. Compounds with electron-withdrawing groups displayed enhanced activity compared to their electron-donating counterparts. This suggests that structural modifications can be strategically utilized to optimize anticancer activity.
Antimicrobial Activity
Research has also explored the antimicrobial properties of this compound and its derivatives. Various studies report that these compounds exhibit antibacterial and antiviral activities against a range of pathogens. For instance, derivatives have shown promising results in inhibiting bacterial growth in vitro, which positions them as potential candidates for developing new antimicrobial agents .
Table 2: Antimicrobial Activity Overview
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound C | Staphylococcus aureus | 32 µg/mL |
| Compound D | E. coli | 16 µg/mL |
| 1-(2-Chloro-4-methoxyphenyl)methanamine | TBD | TBD |
The biological activities of this compound are likely mediated through various molecular mechanisms, including:
- Radical Scavenging : The compound's ability to donate electrons or hydrogen atoms may neutralize free radicals, contributing to its antioxidant effects.
- Cell Cycle Arrest : Some studies suggest that compounds with similar structures induce cell cycle arrest in cancer cells, leading to apoptosis.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in tumor progression or microbial metabolism.
Q & A
Q. Basic
- HPLC : Assess purity (>98%) using a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) at 254 nm .
- NMR spectroscopy : ¹H and ¹³C NMR (DMSO-d₆) confirm substitution patterns (e.g., methoxy at C4, chloro at C2). Key signals include δ ~3.8 ppm (OCH₃) and δ ~4.2 ppm (CH₂NH₂) .
- Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak ([M+H]⁺ at m/z 216.05 for the free base) .
How do electron-donating substituents (e.g., methoxy groups) influence the reactivity of the methanamine group in electrophilic reactions?
Advanced
The methoxy group at C4 stabilizes positive charge development during electrophilic substitution via resonance, enhancing reactivity at the ortho and para positions. For example:
- Acylation : Reacts preferentially with acetyl chloride at the amine group, but the methoxy group directs electrophiles to the aromatic ring in Friedel-Crafts-like reactions .
- Schiff base formation : The amine reacts with aldehydes (e.g., benzaldehyde) under mild acidic conditions, with reaction rates modulated by the electron-donating methoxy group .
How can researchers resolve contradictions in reported biological activities of structurally similar methanamine derivatives?
Advanced
Contradictions often arise from assay variability or structural nuances. Strategies include:
- Comparative SAR studies : Systematically modify substituents (e.g., replace Cl with Br or F) and test against standardized assays (e.g., kinase inhibition) to isolate substituent effects .
- Assay replication : Validate conflicting data (e.g., IC₅₀ values) using identical cell lines, buffer conditions, and positive controls .
- Computational modeling : Use molecular docking to predict binding affinities to targets like serotonin receptors, reconciling discrepancies between in vitro and in vivo results .
What are the optimal storage conditions to maintain the stability of this hydrochloride salt?
Q. Basic
- Moisture control : Store in a desiccator with silica gel, as the compound is hygroscopic and prone to hydrolysis .
- Temperature : Stable at –20°C for long-term storage; avoid repeated freeze-thaw cycles .
- Light protection : Use amber glass vials to prevent photodegradation of the aromatic chloro-methoxy system .
What strategies can enhance the pharmacological profile of this compound through structural modification?
Q. Advanced
What are the common impurities encountered during synthesis, and how are they identified?
Q. Basic
- Byproducts : Unreacted 2-chloro-4-methoxybenzyl chloride (detected via GC-MS) or over-reduction products (e.g., secondary amines) .
- Degradation products : Hydrolyzed free base (1-(2-chloro-4-methoxyphenyl)methanamine) identified by TLC (Rf ~0.5 in ethyl acetate) .
- Metal residues : Trace Pd from catalytic hydrogenation quantified using ICP-MS (<10 ppm) .
How does the chloro-methoxy substitution pattern affect interactions with biological targets like monoamine transporters?
Q. Advanced
- Chloro group : Enhances binding to hydrophobic pockets in transporters (e.g., serotonin transporter SERT) via van der Waals interactions .
- Methoxy group : Stabilizes π-π stacking with aromatic residues (e.g., Tyr-95 in SERT), while its electron-donating nature increases amine protonation, favoring ionic interactions .
- Structural analogs : Compare with 1-(4-methoxyphenyl)methanamine (lacking Cl) to isolate the chloro contribution to binding kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
